{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine
Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine is an organic compound with the molecular formula C17H19NO This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ylamine group
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that the compound may interact with bacterial proteins or enzymes
Mode of Action
Compounds with similar structures have been shown to inhibit bacterial growth This suggests that {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine may interact with its targets in a way that disrupts essential bacterial processes, leading to bacterial death
Biochemical Pathways
Based on the antimicrobial activity of similar compounds , it is possible that this compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. More research is needed to identify the exact pathways affected by this compound.
Result of Action
Based on the antimicrobial activity of similar compounds , it is likely that this compound leads to bacterial death by disrupting essential bacterial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine can be achieved through several methods. One common approach involves the reaction of 4-(benzyloxy)benzaldehyde with prop-2-en-1-amine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction can produce benzyloxyphenylmethanol.
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylamine: Similar structure but lacks the prop-2-en-1-yl group.
4-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of the amine group.
4-(Benzyloxy)phenylmethanol: Features a hydroxyl group instead of the amine group.
Uniqueness
{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine is unique due to the presence of both the benzyloxy and prop-2-en-1-ylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16/h2-11,18H,1,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSNTJXJCANRSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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